

# Independent replication of Arimoclomol maleate efficacy studies

Author: BenchChem Technical Support Team. Date: December 2025



An Independent Review of Arimoclomol Maleate's Efficacy in Niemann-Pick Disease Type C

Niemann-Pick disease type C (NPC) is a rare, progressive neurodegenerative disorder with a significant unmet medical need. In September 2024, the U.S. Food and Drug Administration (FDA) approved Miplyffa (**arimoclomol maleate**) as the first treatment for NPC in adults and children aged two years and older, to be used in combination with miglustat.[1][2][3][4] This guide provides an objective comparison of Arimoclomol's performance with placebo, based on the pivotal clinical trial data that led to its approval, and contextualizes its use alongside other therapeutic options.

#### **Mechanism of Action**

Arimoclomol is a co-inducer of the heat shock response (HSR), a cellular protective mechanism.[5] It is believed to amplify the production of heat shock proteins (HSPs), particularly HSP70, which act as molecular chaperones. In NPC, mutations in the NPC1 or NPC2 genes lead to misfolded proteins and impaired intracellular lipid transport, causing an accumulation of lipids in various tissues, especially the brain. Arimoclomol is thought to aid in the proper refolding of these misfolded proteins, thereby improving lysosomal function and slowing disease progression.

Click to download full resolution via product page



## **Pivotal Clinical Trial Evidence (NPC-002)**

The approval of Arimoclomol was primarily based on the results of a multinational, randomized, double-blind, placebo-controlled Phase 2/3 trial (NCT02612129), hereafter referred to as the NPC-002 trial.

#### **Experimental Protocol: NPC-002 Trial**

The study evaluated the efficacy and safety of Arimoclomol over a 12-month period.

- Participants: The trial enrolled 50 patients, aged 2 to 18 years, with a confirmed diagnosis of NPC.
- Randomization and Blinding: Patients were randomized in a 2:1 ratio to receive either
  Arimoclomol or a placebo. The study was double-blinded, meaning neither the patients nor
  the investigators knew which treatment was being administered.
- Treatment: Arimoclomol was administered orally three times a day, with the dosage adjusted for body weight (31 to 124 mg). A significant portion of the participants (78%) were also receiving miglustat as part of their standard care.
- Primary Endpoint: The primary measure of efficacy was the change from baseline in the 5-domain NPC Clinical Severity Scale (NPCCSS) score at 12 months. The NPCCSS is a tool used to assess the severity of NPC across key areas of function. A post-hoc analysis also utilized a rescored 4-domain NPCCSS (R4DNPCCSS), which focused on ambulation, speech, swallowing, and fine motor skills. Higher scores on these scales indicate greater disease severity.





Click to download full resolution via product page

### **Quantitative Data Summary**

The NPC-002 trial demonstrated that Arimoclomol significantly slowed the progression of NPC compared to placebo.

#### **Efficacy Results**



| Endpoint                                                   | Arimoclomol<br>Group | Placebo Group | Treatment<br>Difference | p-value |
|------------------------------------------------------------|----------------------|---------------|-------------------------|---------|
| Mean Change in<br>5-domain<br>NPCCSS at 12<br>Months       | 0.76                 | 2.15          | -1.40                   | 0.046   |
| Mean Change in<br>R4DNPCCSS at<br>12 Months (Post-<br>Hoc) | 0.35                 | 2.05          | -1.70                   | 0.0155  |
| Mean Change in R4DNPCCSS (with Miglustat) at 12 Months     | -0.23                | 1.92          | -2.21                   | 0.0077  |

Data sourced from publications on the NPC-002 trial.

The results indicated a 65% reduction in the annual rate of disease progression as measured by the 5-domain NPCCSS for patients treated with Arimoclomol. Notably, in the prespecified subgroup of patients also receiving miglustat, Arimoclomol led to a stabilization of disease severity. Long-term data from an open-label extension of the trial suggested a sustained reduction in disease progression for up to five years.

Safety and Tolerability

| Outcome                                 | Arimoclomol Group (N=34)                                      | Placebo Group (N=16) |
|-----------------------------------------|---------------------------------------------------------------|----------------------|
| Patients with any Adverse<br>Events     | 30 (88.2%)                                                    | 12 (75.0%)           |
| Patients with Serious Adverse<br>Events | 5 (14.7%)                                                     | 5 (31.3%)            |
| Most Common Side Effects                | Upper respiratory tract infection, diarrhea, decreased weight | -                    |



Data sourced from the NPC-002 trial publication.

Arimoclomol was generally well-tolerated. The incidence of serious adverse events was lower in the Arimoclomol group compared to the placebo group.

#### **Comparison with Other Treatments**

While the pivotal trial for Arimoclomol was placebo-controlled, it's important to understand its position relative to other available therapies for NPC.

- Miglustat (Zavesca®): This substrate reduction therapy is an established treatment for NPC in Europe and other regions. It works by inhibiting the synthesis of glycosphingolipids. Many participants in the Arimoclomol trial were on a stable dose of miglustat, and the data suggests that Arimoclomol provides an additional benefit.
- Aqneursa<sup>™</sup> (levacetylleucine): Approved by the FDA shortly after Arimoclomol in September 2024, Aqneursa is another option for treating neurological symptoms of NPC. Its approval was based on a study showing improvement in the functional Scale for the Assessment and Rating of Ataxia (fSARA) compared to placebo.
- Other Investigational Therapies: Several other therapies are in the pipeline, including
   Trappsol® Cyclo™ (hydroxypropyl-beta-cyclodextrin) and IB1001. These compounds have
   different mechanisms of action, such as chelating cholesterol or targeting other cellular
   pathways.

### Conclusion

The pivotal Phase 2/3 clinical trial provides robust evidence for the efficacy of Arimoclomol in slowing the progression of Niemann-Pick disease type C, particularly when used in conjunction with the existing standard of care, miglustat. The data shows a statistically significant and clinically meaningful reduction in disease progression over 12 months, with a favorable safety profile. While direct head-to-head trials with other approved agents like Aqneursa are not available, the approval of Arimoclomol marks a significant advancement, offering a new therapeutic option that targets the underlying cellular stress response in this devastating disease.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pharmtech.com [pharmtech.com]
- 2. arimoclomol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Arimoclomol Wikipedia [en.wikipedia.org]
- 4. hcplive.com [hcplive.com]
- 5. alzdiscovery.org [alzdiscovery.org]
- To cite this document: BenchChem. [Independent replication of Arimoclomol maleate efficacy studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667591#independent-replication-of-arimoclomol-maleate-efficacy-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com